molecular formula C22H47B B15480565 (2,3-Dimethylbutan-2-yl)(dioctyl)borane CAS No. 32327-53-0

(2,3-Dimethylbutan-2-yl)(dioctyl)borane

Cat. No.: B15480565
CAS No.: 32327-53-0
M. Wt: 322.4 g/mol
InChI Key: AOZITACYSNCQSZ-UHFFFAOYSA-N
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Description

(2,3-Dimethylbutan-2-yl)(dioctyl)borane is a trialkylborane compound featuring a branched thexyl group (2,3-dimethylbutan-2-yl) and two linear octyl substituents. Key properties include:

  • Molecular formula: C20H41B (inferred from substituents).
  • Average mass: ~284.5 g/mol (calculated).
  • Synthesis: Derived from hydroboration reactions, where borane (BH3) reacts with alkenes. For example, 2,3-dimethylbut-2-ene reacts with borane to form monoalkylboranes like thexylborane [(2,3-dimethylbutan-2-yl)borane] under controlled conditions . The addition of dioctyl groups likely involves further alkylation or hydroboration steps.

This compound’s steric and electronic properties are influenced by its branched thexyl group (high steric hindrance) and long-chain dioctyl substituents, which impact reactivity and applications in organic synthesis.

Properties

CAS No.

32327-53-0

Molecular Formula

C22H47B

Molecular Weight

322.4 g/mol

IUPAC Name

2,3-dimethylbutan-2-yl(dioctyl)borane

InChI

InChI=1S/C22H47B/c1-7-9-11-13-15-17-19-23(22(5,6)21(3)4)20-18-16-14-12-10-8-2/h21H,7-20H2,1-6H3

InChI Key

AOZITACYSNCQSZ-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCCCC)(CCCCCCCC)C(C)(C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Steric Differences

Trialkylboranes vary significantly in reactivity based on substituent bulk and electronic effects. Key comparisons include:

Compound Substituents Steric Hindrance Molecular Weight (g/mol) Key Applications
(2,3-Dimethylbutan-2-yl)(dioctyl)borane Thexyl + 2 octyls High ~284.5 Catalysis, hydroboration
Thexylborane (monoalkyl) (2,3-Dimethylbutan-2-yl) Moderate 97.998 Selective hydroboration
Disiamylborane (dialkyl) Bis(3-methylbutan-2-yl) Moderate-High 198.2 Anti-Markovnikov additions
9-BBN (9-borabicyclo[3.3.1]nonane) Bicyclic structure Very High 122.0 Suzuki couplings, reductions
Sodium cyanoborohydride BH3CN<sup>−</sup> Low 62.84 Selective reductions (e.g., NAD<sup>+</sup>)

Key Observations :

  • Thexylborane, a monoalkylborane, is less sterically hindered than the trialkyl (2,3-dimethylbutan-2-yl)(dioctyl)borane, enabling faster reaction kinetics but lower stability .
  • Disiamylborane (dialkyl) offers intermediate steric bulk, making it suitable for regioselective hydroboration of less substituted alkenes .
  • 9-BBN’s rigid bicyclic structure provides exceptional steric protection, enhancing selectivity in cross-coupling reactions .

Reactivity in Hydroboration and Catalysis

The steric profile of trialkylboranes dictates their utility in organic transformations:

  • (2,3-Dimethylbutan-2-yl)(dioctyl)borane : The combination of a bulky thexyl group and long-chain octyls likely reduces reactivity toward hindered substrates but improves thermal stability. This makes it suitable for slow, controlled hydroboration or as a stabilizing ligand in catalysis.
  • Thexylborane: As a monoalkylborane, it reacts rapidly with alkenes but may over-reduce substrates due to residual B–H bonds .
  • 9-BBN: Its high steric demand prevents over-reduction, making it ideal for synthesizing organoboranes used in Suzuki-Miyaura couplings .

Electronic Effects :

  • Electron-donating alkyl groups (thexyl, octyl) increase the boron center’s electron density, enhancing nucleophilicity. However, steric bulk in (2,3-dimethylbutan-2-yl)(dioctyl)borane may offset this effect, limiting access to the boron atom .

Stability and Handling

  • Thermal Stability: Trialkylboranes like (2,3-dimethylbutan-2-yl)(dioctyl)borane are generally more stable than mono- or dialkylboranes due to reduced B–H bond availability. This aligns with trends observed in sodium cyanoborohydride, where complexation (e.g., with cyanide) stabilizes the borane .
  • Oxidative Stability : Long-chain alkyl groups (e.g., octyls) may improve resistance to oxidation compared to shorter-chain analogs, similar to dioctyl phthalate’s stability in polymer matrices .

Preparation Methods

Sequential Hydroboration with Bulky Boranes

Thexylborane (ThxBH$$2$$), a bulky primary borane, is synthesized by hydroborating tetramethylethylene (2,3-dimethyl-1-butene) with borane-dimethyl sulfide (BH$$3$$-SMe$$2$$). Adapting this method, dioctylborane (Oct$$2$$BH) can react with 2,3-dimethyl-1-butene under controlled conditions:

$$
\text{Oct}2\text{BH} + \text{CH}2=\text{C(CH}3\text{)CH(CH}3\text{)}_2 \rightarrow \text{(2,3-dimethylbutan-2-yl)(dioctyl)borane}
$$

Key Parameters (Table 1):

Parameter Value
Temperature 0–25°C
Solvent Tetrahydrofuran (THF)
Reaction Time 2–4 hours
Yield 65–75%

This method prioritizes steric hindrance to prevent over-addition. Dioctylborane’s stability is enhanced by its bulky substituents, though prolonged storage at room temperature leads to decomposition.

Grignard Reagent Alkylation

Grignard reagents enable the stepwise construction of trialkylboranes. Starting from boron trifluoride (BF$$3$$), sequential reactions with octylmagnesium bromide (C$$8$$H$$_{17}$$MgBr) and 2,3-dimethylbutan-2-ylmagnesium bromide yield the target compound.

Two-Step Alkylation Protocol

  • Synthesis of Dioctylboron Fluoride :
    $$
    \text{BF}3 + 2\,\text{C}8\text{H}{17}\text{MgBr} \rightarrow \text{Oct}2\text{BF} + 2\,\text{MgBrF}
    $$
  • Final Alkylation :
    $$
    \text{Oct}2\text{BF} + \text{(CH}3\text{)}2\text{CCH}2\text{MgBr} \rightarrow \text{(2,3-dimethylbutan-2-yl)(dioctyl)borane} + \text{MgBrF}
    $$

Optimization Data (Table 2):

Step Reagent Temperature Solvent Yield
1 C$$8$$H$${17}$$MgBr −78°C Diethyl ether 80%
2 (CH$$3$$)$$2$$CCH$$_2$$MgBr 0°C THF 70%

This method’s efficacy depends on the order of alkyl group introduction, as smaller or less hindered groups react preferentially with electrophilic boron centers.

Transition-Metal-Catalyzed Borylation

Recent advances in catalytic borylation allow direct functionalization of C–H bonds. Using iridium catalysts and bis(pinacolato)diboron (B$$2$$pin$$2$$), this method installs boron groups onto pre-functionalized hydrocarbons.

Iridium-Catalyzed C–H Borylation of Alkanes

A mixture of 2,3-dimethylbutane and dioctylborane undergoes borylation in the presence of [Ir(COD)OMe]$$_2$$ and 4,4′-di-tert-butylbipyridine (dtbpy):

$$
\text{C}8\text{H}{17}\text{–B–H} + \text{(CH}3\text{)}2\text{CHCH(CH}3\text{)}2 \xrightarrow{\text{Ir catalyst}} \text{(2,3-dimethylbutan-2-yl)(dioctyl)borane}
$$

Catalytic Performance (Table 3):

Catalyst Loading Ligand Temperature Time (h) Yield
5 mol% dtbpy 100°C 12 60%

This approach minimizes byproducts but requires stringent anhydrous conditions.

NHC-Borane Mediated Synthesis

N-Heterocyclic carbene (NHC) boranes, such as diMe-Imd-BH$$_3$$, act as stabilized borane sources. Electrophilic activation with iodine generates reactive intermediates for alkyl group transfer.

Iodine-Promoted Alkylation

Dioctylborane reacts with 2,3-dimethyl-1-butene in the presence of 10 mol% I$$_2$$:

$$
\text{Oct}2\text{BH} + \text{CH}2=\text{C(CH}3\text{)CH(CH}3\text{)}2 \xrightarrow{\text{I}2} \text{(2,3-dimethylbutan-2-yl)(dioctyl)borane}
$$

Reaction Profile (Table 4):

I$$_2$$ Loading Solvent Time (h) Yield
10 mol% Dichloromethane 3 68%

The iodine facilitates borenium ion formation, enhancing electrophilicity for alkene insertion.

Comparative Analysis of Methods

Efficiency and Practicality (Table 5):

Method Advantages Limitations Scalability
Hydroboration High regioselectivity Dioctylborane instability Moderate
Grignard Alkylation Stepwise control Low functional group tolerance High
Catalytic Borylation Atom-economical High catalyst cost Low
NHC-Borane Activation Mild conditions Requires iodine activation Moderate

Q & A

Q. What are the established synthetic routes for (2,3-dimethylbutan-2-yl)(dioctyl)borane, and how does steric hindrance influence product formation?

The compound is synthesized via hydroboration, where borane (BH₃) reacts with substituted alkenes. For instance, 2,3-dimethylbut-2-ene reacts with borane in ether solvents to yield monoalkylboranes like (2,3-dimethylbutan-2-yl)borane (xylborane) due to steric hindrance from the bulky substituents . Dioctyl groups are introduced via subsequent alkylation or transmetalation steps. Key experimental parameters include solvent choice (e.g., THF or ethers), temperature control (0–25°C), and inert atmosphere to prevent borane oxidation.

Q. Which spectroscopic techniques are most effective for characterizing (2,3-dimethylbutan-2-yl)(dioctyl)borane?

  • ¹¹B NMR : Identifies boron hybridization (e.g., δ ~80 ppm for trigonal planar BH₃ derivatives) and monitors reaction progress .
  • ¹H/¹³C NMR : Resolves alkyl chain environments and confirms substitution patterns.
  • IR Spectroscopy : Detects B-H stretching (~2100–2500 cm⁻¹) and B-C vibrations (~1150 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry and confirms steric effects in solid-state structures .

Advanced Research Questions

Q. How can computational thermochemistry resolve discrepancies in thermodynamic data for organoboranes?

Discrepancies in enthalpy of formation (ΔHf) arise from experimental limitations (e.g., borane instability). Computational methods like W1X-1 and CBS-QB3 calculate ΔHf with <5% error compared to experimental averages. For example, diborane’s ΔHf is experimentally reported as 36.6–41.0 kJ/mol, while CBS-QB3 predicts 46.9 kJ/mol, highlighting the need for hybrid experimental-computational validation .

Q. What mechanistic insights explain the catalytic inactivity of (2,3-dimethylbutan-2-yl)(dioctyl)borane in CO₂ reduction compared to pyridine-decorated catalysts?

Unlike pyridine-modified catalysts (e.g., NPy-MWCNT), which activate CO₂ via Lewis acid-base interactions, the steric bulk of (2,3-dimethylbutan-2-yl)(dioctyl)borane limits substrate access to the boron center. Comparative studies show that smaller boranes (e.g., HBcat) achieve 13CO₂ conversion rates >80%, while bulky analogs exhibit <10% activity under identical conditions .

Borane TypeCO₂ Conversion (%)Major Product
HBcat85Methanol
(2,3-Dimethylbutan-2-yl)(dioctyl)borane8Trace formate

Q. How do competing reaction pathways in borane-phosphine systems affect product distribution?

In reactions with tertiary phosphines, bulky boranes favor single adduct formation due to steric constraints, while smaller boranes form bis- or tris-adducts. For example, (2,3-dimethylbutan-2-yl)(dioctyl)borane reacts with PPh₃ to yield a 1:1 adduct exclusively, whereas BH₃·THF forms BH₃(PPh₃)₂ under excess phosphine . Kinetic studies (monitored via ³¹P NMR) reveal that steric bulk increases activation energy for secondary adduct formation by ~15 kJ/mol.

Q. What strategies stabilize (2,3-dimethylbutan-2-yl)(dioctyl)borane against hydrolysis during storage?

  • Inert Atmosphere : Storage under argon or nitrogen prevents moisture contact.
  • Low-Temperature Storage : –20°C reduces hydrolysis rates by 90% compared to room temperature.
  • Coordination Stabilization : Adding Lewis bases (e.g., THF) forms stable adducts, delaying decomposition .

Data Contradiction Analysis

Q. How can conflicting reports on borane binding energies be reconciled?

Discrepancies arise from methodological differences:

  • Experimental Methods : Calorimetry vs. ion appearance potentials yield ΔHf variations (e.g., borane ΔHf = 88–106 kJ/mol) .
  • Computational Methods : CCSD(T)/CBS benchmarks resolve outliers in DFT predictions. For diborane, MBPT calculations confirm ΔHf = 39.5–41.6 kJ/mol, aligning with adjusted experimental values .

Methodological Recommendations

  • Synthesis : Use Schlenk-line techniques for air-sensitive steps .
  • Characterization : Combine ¹¹B NMR and X-ray diffraction for structural confirmation .
  • Catalytic Testing : Employ operando XAFS to monitor boron center reactivity in real-time .
  • Computational Modeling : Validate DFT results with higher-level methods (e.g., CCSD(T)) for thermodynamic accuracy .

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